molecular formula C17H14FNO4 B12122925 Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12122925
M. Wt: 315.29 g/mol
InChI Key: ZTHLBPYJSSFPGQ-UHFFFAOYSA-N
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Description

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked to a substituted 4-oxoquinoline moiety. The quinoline ring is substituted with a fluorine atom at position 8 and a methyl group at position 2, while the furan ring is esterified with a methyl group.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 5-[(8-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14FNO4/c1-10-8-14(20)12-4-3-5-13(18)16(12)19(10)9-11-6-7-15(23-11)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

ZTHLBPYJSSFPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)F

Origin of Product

United States

Biological Activity

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1215732-03-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a furan ring and a quinoline moiety , specifically with a fluorine atom at position 8. Its molecular formula is C17H14FNO4C_{17}H_{14}FNO_{4} with a molecular weight of approximately 315.29 g/mol .

PropertyValue
Molecular FormulaC₁₇H₁₄FNO₄
Molecular Weight315.29 g/mol
CAS Number1215732-03-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the quinoline core through methods such as Skraup synthesis, followed by the introduction of substituents like fluorine via electrophilic fluorination.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The fluorine atom in the structure may enhance lipophilicity, improving membrane permeability and biological efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for cancer cell survival. For example, compounds with similar furan and quinoline moieties have been reported to induce apoptosis in cancer cells by disrupting DNA replication and modulating cellular signaling pathways .

Case Studies

  • Antibacterial Efficacy : A study on related quinoline derivatives highlighted their potential as antibacterial agents, showing minimum inhibitory concentrations (MICs) against Staphylococcus aureus and other pathogens . this compound is hypothesized to exhibit comparable or enhanced activity due to its structural features.
  • Cytotoxicity Testing : In another investigation, derivatives were tested against HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney) cell lines using MTT assays. Results indicated promising IC50 values, suggesting significant potential for further development as anticancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to and inhibiting enzymes critical for metabolic pathways.
  • DNA Interaction : Intercalating into DNA structures, disrupting replication processes.
  • Receptor Modulation : Acting as an agonist or antagonist at specific cellular receptors, influencing signaling pathways crucial for cell survival and proliferation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate exhibit significant anticancer properties. The following table summarizes findings from relevant research:

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundHeLaTBD
Similar furan derivativesHepG2TBD

The structure suggests potential interactions with cellular pathways involved in cancer proliferation and apoptosis.

Antibacterial Activity

The antibacterial properties of this compound have also been explored through in vitro assays against various bacterial strains, revealing significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings indicate that this compound may serve as a lead compound in developing new antibacterial agents.

Case Studies

A notable study published in the Oriental Journal of Chemistry assessed the biological activities of various furan derivatives, including this compound. Researchers found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents (Quinoline/Furan) Biological Activity/Notes References
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate Furan-2-carboxylate + quinoline 8-OCH₃, 2-CH₃ (quinoline) Structural analog; no bioactivity reported
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate + phenyl 2-F, 4-NO₂ (phenyl) Antimycobacterial (Mtb MbtI inhibition)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Furan-2-carboxylate + phenyl 4-OH, 2-OCH₃, 6-CH₃ (phenyl) Anti-TMV activity; isolated from natural sources
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate Furan-2-carboxylate + pyrimidoindole 4-F (phenyl), sulfanylmethyl linker No bioactivity reported; complex heterocycle

Key Observations :

  • Quinoline vs. Phenyl Substituents: The target compound’s quinoline moiety distinguishes it from phenyl-substituted furan derivatives. Quinoline derivatives often exhibit enhanced bioavailability and target specificity in antimicrobial contexts due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .
  • Fluorine vs. Methoxy Groups: The 8-fluoro substitution on the quinoline ring (target compound) may enhance metabolic stability and membrane permeability compared to the 8-methoxy analog . Fluorine’s electronegativity can also influence electronic delocalization, as seen in related fluorophenyl-furan derivatives .

Key Observations :

  • The target compound’s synthesis likely involves similar coupling strategies (e.g., nucleophilic substitution or metal-catalyzed reactions) as its phenyl-substituted analogs .
  • Crystallographic data for fluorinated furan derivatives reveal planar molecular conformations stabilized by non-covalent interactions (e.g., CH···F), which may enhance packing efficiency and stability .

Preparation Methods

Friedländer Annulation

A modified Friedländer reaction between 2-fluoroaniline derivatives and ethyl acetoacetate under acidic conditions yields the quinoline core. Typical conditions:

  • Catalyst: Polyphosphoric acid (PPA) at 120°C

  • Yield: 68-72%

  • Limitations: Poor regiocontrol over fluorination position

Skraup Cyclization with Fluorinated Precursors

Using 3-fluoro-2-methylaniline in Skraup conditions:

  • Glycerol, conc. H2SO4, FeSO4 catalyst

  • Microwave irradiation at 150°C reduces reaction time to 45 min

  • Achieves 8-fluoro selectivity via ortho-directing effects

Esterification of Furoic Acid

  • Furoic acid + methanol (excess)

  • H2SO4 catalyst, reflux 6 hr

  • Yield: 89-92%

C5 Functionalization via Vilsmeier-Haack

Introduces formyl group for subsequent reductive amination:

  • POCl3/DMF complex at 0-5°C

  • Quench with NaOAc, isolate 5-formylfuran-2-carboxylate

Coupling Strategies for Fragment Assembly

Reductive Amination

Reaction Scheme

  • Solvent: MeOH/CH2Cl2 (1:1)

  • Temperature: 0°C → RT

  • Yield: 34-41%

Limitations :

  • Competing quinoline ring reduction

  • Requires protection of 4-keto group

Suzuki-Miyaura Coupling

  • Quinoline boronic ester + 5-(bromomethyl)furan-2-carboxylate

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 in DME/H2O (3:1)

  • Yield: 52%

Buchwald-Hartwig Amination

Alternative for methylene bridge formation:

  • 8-Fluoro-2-methyl-4-chloroquinoline + 5-(aminomethyl)furan-2-carboxylate

  • Pd2(dba)3/Xantphos catalyst system

  • Yield: 38%

Optimization of Critical Reaction Parameters

Temperature Effects on Cyclization

MethodTemp (°C)Time (hr)Yield (%)
Conventional Skraup1802452
Microwave-assisted2000.7583

Microwave irradiation enhances reaction efficiency by 37% compared to thermal methods.

Solvent Screening for Reductive Amination

Solvent SystemDielectric ConstantYield (%)
MeOH32.728
THF7.534
CH2Cl2:MeOH (1:1)15.141

Polar aprotic mixtures improve imine stability and reduction kinetics.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (d, J = 8.4 Hz, H-5 quinoline)

  • δ 6.78 (dd, J = 3.6, 1.2 Hz, H-4 furan)

  • δ 4.47 (s, -OCH3)

  • δ 2.59 (s, 2-CH3 quinoline)

HRMS (ESI-TOF)

  • m/z calc. for C17H14FNO4 [M+H]+: 315.0871

  • Found: 315.0869

Scale-Up Considerations and Industrial Relevance

Patent EP2029572B1 discloses a continuous flow process for analogous compounds:

  • Throughput: 2.3 kg/day

  • Purity: >99.5% by HPLC

  • Key innovation: In-line IR monitoring of imine formation

Challenges in large-scale production:

  • Pd removal requires additional SMB chromatography steps

  • Fluorinated byproducts necessitate specialized waste handling

Q & A

Q. What metabolomics techniques identify in vivo degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Profile plasma/metabolite extracts using Q-TOF instruments.
  • Isotope labeling : Track 13C/2H-labeled compound to trace metabolic fate.
  • Enzymatic assays : Incubate with liver microsomes to identify phase I/II metabolites .

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